molecular formula C13H8N2Na2O6S B12281137 Mordant Yellow 66

Mordant Yellow 66

Cat. No.: B12281137
M. Wt: 366.26 g/mol
InChI Key: LHSGMJRHVYNSFL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Mordant Yellow 66, also known as sodium (E)-3-((3-carboxy-4-hydroxyphenyl)diazenyl)benzenesulfonate, is a synthetic azo dye. It is primarily used in textile dyeing and printing due to its ability to form strong complexes with metal ions, which enhances the dye’s fastness properties. This compound is part of the mordant dye class, which requires a mordant to fix the dye onto the fabric.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mordant Yellow 66 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, typically 3-aminobenzoic acid, in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulfonic acid under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is isolated through filtration, washed to remove impurities, and dried to obtain the dye in its solid form.

Chemical Reactions Analysis

Types of Reactions: Mordant Yellow 66 undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The azo bond can be reduced to form aromatic amines, which can further react to form other compounds.

    Substitution: The sulfonate and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Products may include sulfonic acids and carboxylic acids.

    Reduction: Aromatic amines are the primary products.

    Substitution: Various substituted aromatic compounds can be formed.

Scientific Research Applications

Mordant Yellow 66 has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the study of azo dye chemistry.

    Biology: Employed in histological staining to highlight specific tissue structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Widely used in textile dyeing and printing, as well as in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Mordant Yellow 66 involves the formation of coordination complexes with metal ions. These complexes enhance the dye’s affinity for the substrate, improving its fastness properties. The dye interacts with the substrate through van der Waals forces, hydrogen bonding, and covalent bonding, depending on the nature of the substrate and the mordant used.

Comparison with Similar Compounds

  • Mordant Yellow 10
  • Mordant Yellow 12
  • Mordant Yellow 16

Comparison: Mordant Yellow 66 is unique due to its specific molecular structure, which provides distinct fastness properties and color shades. Compared to Mordant Yellow 10 and Mordant Yellow 12, this compound offers better stability and a broader range of applications in textile dyeing. Mordant Yellow 16, on the other hand, has similar applications but differs in its molecular structure, leading to variations in dyeing properties and color fastness.

Properties

Molecular Formula

C13H8N2Na2O6S

Molecular Weight

366.26 g/mol

IUPAC Name

disodium;3-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C13H10N2O6S.2Na/c16-12-5-4-9(7-11(12)13(17)18)15-14-8-2-1-3-10(6-8)22(19,20)21;;/h1-7,16H,(H,17,18)(H,19,20,21);;/q;2*+1/p-2

InChI Key

LHSGMJRHVYNSFL-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+]

Origin of Product

United States

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